4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one
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Overview
Description
4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. These compounds are known for their diverse biological activities, including antioxidant, antimicrobial, and anticancer properties
Mechanism of Action
Target of Action
Benzofuran derivatives have been found to have a wide range of biological and pharmacological applications . They have been used in the treatment of skin diseases such as cancer or psoriasis .
Mode of Action
Benzofuran derivatives have been reported to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemical Pathways
Benzofuran derivatives have been reported to have significant cell growth inhibitory effects .
Pharmacokinetics
It has been noted that improved bioavailability is one of the targets achieved with most of the more recent compounds .
Action Environment
It is known that the synthesis of benzofuran derivatives can be influenced by environmental factors .
Biochemical Analysis
Biochemical Properties
4-(1-Benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, benzofuran derivatives have been shown to inhibit certain enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties . The compound also interacts with sigma receptors, which are involved in neuroprotection and cell survival . These interactions highlight the potential of this compound in modulating biochemical pathways and protecting cells from oxidative damage.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, benzofuran derivatives can induce apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and activating caspase pathways . Additionally, the compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . These cellular effects suggest that this compound may have potential as an anti-cancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as sigma receptors, and modulates their activity . The compound also inhibits certain enzymes, leading to the accumulation of ROS and subsequent activation of apoptotic pathways . Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins . These molecular mechanisms provide insights into how this compound exerts its biological effects.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that the compound maintains its biological activity, including its antioxidant and anti-cancer properties, even after prolonged exposure . These findings suggest that this compound is a stable and effective compound for biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance neuroprotection and cell survival . At higher doses, it can induce toxicity and adverse effects, such as oxidative stress and apoptosis . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate oxidative stress and apoptosis . The compound can modulate metabolic flux and alter metabolite levels, leading to changes in cellular metabolism . These interactions with metabolic pathways underscore the potential of this compound in influencing cellular homeostasis and function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, such as the mitochondria, where it exerts its biological effects . The localization and accumulation of this compound are crucial for its activity and function within cells.
Subcellular Localization
The subcellular localization of this compound is essential for its activity. The compound has been found to localize in the mitochondria, where it can modulate mitochondrial function and induce apoptosis . Additionally, it can interact with other organelles, such as the endoplasmic reticulum, to influence cellular processes . The targeting signals and post-translational modifications that direct this compound to specific compartments are critical for its subcellular localization and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another approach involves proton quantum tunneling, which minimizes side reactions and enhances yield .
Industrial Production Methods
Industrial production of benzofuran derivatives often employs large-scale organic synthesis techniques. These methods may include microwave-assisted synthesis (MWI) to achieve high yields and purity . The use of advanced catalytic systems and optimized reaction conditions is crucial for the efficient production of these compounds on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s biological activity.
Reduction: This reaction can modify the electronic properties of the compound, potentially altering its reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzofuran derivatives .
Scientific Research Applications
4-(1-benzofuran-2-yl)-6,8-dimethyl-2H-chromen-2-one has numerous applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, such as:
Psoralen: Used in the treatment of skin diseases like psoriasis and cancer.
8-methoxypsoralen: Known for its photochemotherapeutic properties.
Angelicin: Exhibits antimicrobial and anticancer activities.
Uniqueness
. This structural uniqueness allows it to interact with a wider range of molecular targets, making it a versatile compound for scientific research and industrial applications.
Properties
IUPAC Name |
4-(1-benzofuran-2-yl)-6,8-dimethylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14O3/c1-11-7-12(2)19-15(8-11)14(10-18(20)22-19)17-9-13-5-3-4-6-16(13)21-17/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVDXMOUPDSLMQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.